An In-Depth Technical Guide to the Physical Properties of 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid
An In-Depth Technical Guide to the Physical Properties of 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N,N-Diethylaminocarbonyl)phenylboronic acid, also known by its IUPAC name [4-(diethylcarbamoyl)phenyl]boronic acid, is an organic compound featuring a phenylboronic acid core functionalized with a diethylamide group.[1][2][3] This class of molecules is of significant interest in organic synthesis and medicinal chemistry. The boronic acid moiety is a versatile functional group, renowned for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4][5] The presence and nature of substituents on the phenyl ring, such as the diethylaminocarbonyl group, can modulate the compound's reactivity, selectivity, and physical properties, which is critical for applications in drug design and materials science.
This technical guide provides a detailed overview of the core physical properties of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, outlines standard experimental protocols for their determination, and presents logical workflows and reaction pathways relevant to its application.
Chemical Structure
Caption: 2D Structure of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid.
Core Physical Properties
The physical characteristics of a compound are fundamental to its handling, reactivity, and application in synthesis and drug formulation. The key physical properties of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | [4-(diethylcarbamoyl)phenyl]boronic acid | [1][3] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [1][2] |
| Molecular Weight | 221.06 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [6] |
| Melting Point | ~140-145 °C | [6] |
| Solubility | Soluble in many organic solvents (e.g., chloroform, dichloromethane) | [6] |
| pKa (Predicted) | 8.18 ± 0.16 | [6] |
Experimental Protocols
Accurate determination of physical properties requires standardized experimental procedures. While specific experimental data for this exact compound is limited, the following sections describe established, general protocols for determining the key physical properties of arylboronic acids.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.[7] A sharp melting range typically signifies a high-purity substance, whereas a broad melting range often indicates the presence of impurities.[7]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 4-(N,N-Diethylaminocarbonyl)phenylboronic acid is finely powdered.[7] The powder is packed tightly into a capillary tube (sealed at one end) to a height of 1-2 mm.[8][9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Thiele tube or a digital Mel-Temp device) and attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7][8]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[7]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[10]
Caption: Workflow for Melting Point Determination.
Solubility Determination (Dynamic Method)
Understanding a compound's solubility is essential for reaction setup, purification, and formulation. The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in various organic solvents.[11][12][13]
Methodology:
-
Sample Preparation: A series of vials are prepared, each containing a precisely known mass of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid and a specific volume of the chosen organic solvent.
-
Heating and Stirring: Each vial is sealed, placed in a controlled temperature bath, and stirred vigorously to ensure a uniform suspension. The temperature of the bath is increased at a slow, constant rate (e.g., 0.3 K/h).[13]
-
Turbidity Monitoring: The turbidity of the mixture is continuously monitored. This can be done visually or instrumentally by measuring light intensity using a luminance probe or a laser beam.[13][14]
-
Equilibrium Point: The temperature at which the last solid particles dissolve and the solution becomes completely clear is recorded. This temperature represents the solid-liquid equilibrium point for that specific concentration.[13]
-
Data Analysis: The process is repeated for each sample to construct a solubility curve, plotting solubility (mole fraction) as a function of temperature.[13]
pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of a compound's acidity and is critical for understanding its behavior in different pH environments, which is particularly important in drug development. Potentiometric titration is a standard method for pKa determination.[15][16]
Methodology:
-
Solution Preparation: A solution of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid is prepared at a known concentration (e.g., 1 mM) in water or a mixed solvent system. The ionic strength of the solution is kept constant using an electrolyte like KCl (e.g., 0.15 M).[15]
-
Titration Setup: The solution is placed in a reaction vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to remove dissolved CO₂.[15]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[15]
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.[15]
Application in Synthesis: The Suzuki-Miyaura Coupling
Arylboronic acids are cornerstone reagents in modern organic chemistry, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organohalide or triflate, catalyzed by a palladium complex.[4][17]
The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[18] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
References
- 1. 4-(Diethylcarbamoyl)phenylboronic Acid | C11H16BNO3 | CID 2773375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. pschemicals.com [pschemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chembk.com [chembk.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
